N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . Tetrazole derivatives are often used in medicinal chemistry due to their bioisosteric properties, which can mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling of Indole and Tetrazole Moieties: The final step involves coupling the indole and tetrazole moieties through a suitable linker, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its bioisosteric properties that can mimic carboxylic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The indole moiety can interact with various receptors and enzymes, such as serotonin receptors and cytochrome P450 enzymes.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Known for its role as melatonin, a hormone that regulates sleep-wake cycles.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychoactive compound with similar indole structure.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties, which confer a combination of biological activities and chemical reactivity that is not commonly found in other compounds .
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)19-6-4-3-5-17(19)20(27)21-10-12-25-11-9-15-13-16(28-2)7-8-18(15)25/h3-9,11,13H,10,12H2,1-2H3,(H,21,27) |
InChI Key |
COJOBHUCWKMICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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